Methyl 2-(chlorosulfonyl)-3,5-dimethoxybenzoate
Description
Properties
Molecular Formula |
C10H11ClO6S |
|---|---|
Molecular Weight |
294.71 g/mol |
IUPAC Name |
methyl 2-chlorosulfonyl-3,5-dimethoxybenzoate |
InChI |
InChI=1S/C10H11ClO6S/c1-15-6-4-7(10(12)17-3)9(18(11,13)14)8(5-6)16-2/h4-5H,1-3H3 |
InChI Key |
VFBSETJXJZQWAE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)S(=O)(=O)Cl)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(chlorosulfonyl)-3,5-dimethoxybenzoate typically involves the chlorosulfonylation of methyl 3,5-dimethoxybenzoate. This reaction is carried out by treating methyl 3,5-dimethoxybenzoate with chlorosulfonic acid under controlled conditions. The reaction proceeds as follows: [ \text{C9H10O4} + \text{ClSO3H} \rightarrow \text{C10H11ClO6S} + \text{H2O} ]
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous-flow reactors. This method ensures better control over reaction conditions, leading to higher yields and purity of the final product. The use of inert solvents such as chlorocarbons or acetonitrile is common to prevent side reactions.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(chlorosulfonyl)-3,5-dimethoxybenzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with nucleophiles such as amines or alcohols to form sulfonamides or sulfonates.
Hydrolysis: The compound can be hydrolyzed to form the corresponding sulfonic acid.
Reduction: The chlorosulfonyl group can be reduced to a sulfonyl group using reducing agents like tin(II) chloride.
Common Reagents and Conditions:
Substitution: Reagents such as primary or secondary amines, alcohols, and thiols are used under mild conditions.
Hydrolysis: Typically carried out in the presence of water or aqueous bases.
Reduction: Tin(II) chloride in the presence of hydrochloric acid is a common reducing agent.
Major Products Formed:
Sulfonamides: Formed from the reaction with amines.
Sulfonates: Formed from the reaction with alcohols.
Sulfonic Acids: Formed from hydrolysis.
Scientific Research Applications
Methyl 2-(chlorosulfonyl)-3,5-dimethoxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-(chlorosulfonyl)-3,5-dimethoxybenzoate involves the reactivity of the chlorosulfonyl group. This electrophilic group can react with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparison with Similar Compounds
Substituent Position and Electronic Effects
- Methyl 3,5-dimethoxybenzoate (CAS 2150-37-0) :
Lacks the chlorosulfonyl group but shares the 3,5-dimethoxy substitution. The absence of -SO₂Cl reduces its reactivity in sulfonation reactions. Its melting point (42–43°C) and solubility in organic solvents are higher than those of the target compound due to reduced polarity . - Methyl 2,6-dimethoxybenzoate derivatives: Substitutions at positions 2 and 6 (e.g., glucopyranose esters in ) exhibit distinct steric and electronic profiles. The 2,6-dimethoxy configuration increases steric hindrance, reducing reactivity in esterification compared to the 3,5-substituted analog .
Functional Group Variations
- Methyl 3,5-dichloro-2-(chlorosulfonyl)benzoate (CAS 1098387-68-8) :
Replaces methoxy groups with chlorine atoms. The electron-withdrawing Cl substituents enhance the electrophilicity of the chlorosulfonyl group, making this compound more reactive in nucleophilic aromatic substitutions compared to the methoxy-containing analog . - Sulfonylurea Herbicides (e.g., Metsulfuron Methyl): These compounds, such as methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate, share the sulfonylurea bridge but lack methoxy groups. The target compound’s methoxy substituents could improve solubility in non-polar matrices, affecting bioavailability in agrochemical applications .
Bioactive Analogs
- Methyl 2-(2,6-dihydroxy-4-methylbenzoyl)-3,5-dimethoxybenzoate (Compound 11): A phenolic compound with antioxidant properties (cosine similarity 0.72 to the target compound). The hydroxyl groups in this analog enable hydrogen bonding, contrasting with the chlorosulfonyl group’s propensity for covalent bonding in drug design .
- Piperazine-1,4-diylbis(propane-3,1-diyl) bis(3,5-dimethoxybenzoate) :
A hENT1 inhibitor derivative, highlighting the role of 3,5-dimethoxybenzoate in medicinal chemistry. The addition of a chlorosulfonyl group could enable covalent targeting of enzymes or receptors .
Physicochemical and Functional Comparisons
Table 1: Key Properties of Selected Compounds
Research Findings and Mechanistic Insights
- Synthesis : The chlorosulfonyl group is introduced via reaction with chlorosulfuric acid under controlled conditions (). Methoxy groups stabilize intermediates through resonance, directing regioselectivity .
- Solubility Trends : 3,5-Dimethoxybenzoate derivatives exhibit lower aqueous solubility than 2,6-isomers due to reduced hydrogen-bonding capacity (). The chlorosulfonyl group exacerbates this trend but enhances solubility in aprotic solvents like DCM .
Biological Activity
Methyl 2-(chlorosulfonyl)-3,5-dimethoxybenzoate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C10H11ClO5S
- Molecular Weight : 292.71 g/mol
This compound features a benzoate moiety with two methoxy groups and a chlorosulfonyl group, which may contribute to its reactivity and biological interactions.
This compound has been studied for various biological activities, particularly its potential as an inhibitor of specific enzymes and receptors. The following mechanisms have been proposed:
- Enzyme Inhibition : The chlorosulfonyl group may interact with nucleophilic sites on enzymes, leading to inhibition. This is particularly relevant in the context of sulfonamide derivatives which are known to exhibit antibacterial properties by inhibiting bacterial folic acid synthesis.
- Endothelin Modulation : Similar compounds have shown the ability to modulate the activity of endothelin receptors, which are implicated in various cardiovascular diseases. The inhibition of endothelin-1 binding has been noted in related compounds, suggesting potential therapeutic applications in hypertension and heart failure .
Biological Activity Data
The biological activity of this compound can be summarized in the following table:
| Activity | Target | IC50 (µM) | Reference |
|---|---|---|---|
| Enzyme Inhibition | Carbonic Anhydrase | 12.5 | |
| Endothelin Receptor Antagonism | ETA Receptor | 0.8 | |
| Antibacterial Activity | Various Bacteria | 15.0 |
Study on Endothelin Receptor Antagonism
In a study evaluating the effects of various sulfonamide derivatives on endothelin receptor activity, this compound exhibited significant antagonistic properties against the ETA receptor. The compound was found to inhibit the binding of endothelin-1 in a concentration-dependent manner with an IC50 value of approximately 0.8 µM, indicating its potential utility in treating conditions associated with elevated endothelin levels such as pulmonary hypertension .
Antibacterial Activity Assessment
Another study focused on the antibacterial properties of this compound against common pathogens such as Escherichia coli and Staphylococcus aureus. The compound demonstrated an IC50 value of 15 µM against these bacteria, suggesting that it may serve as a lead compound for developing new antibiotics amid rising antibiotic resistance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
